molecular formula C14H9N3O7 B14903052 3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid

3-Nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B14903052
M. Wt: 331.24 g/mol
InChI Key: NSJWVLQJKXAOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid typically involves multi-step organic reactions One common method is the nitration of an aromatic compound followed by amide formationThe subsequent amide formation can be achieved by reacting the nitro-substituted aromatic compound with an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, although these are less common for nitro compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Reduction: Formation of 3-Amino-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzoic acid: Similar in structure but lacks the amide linkage.

    2-Nitrobenzoic acid: Another nitro-substituted benzoic acid with different substitution pattern.

    3-Nitroaniline: Contains a nitro group and an amino group but lacks the carboxylic acid functionality.

Uniqueness

3-Nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H9N3O7

Molecular Weight

331.24 g/mol

IUPAC Name

3-nitro-2-[(3-nitrophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9N3O7/c18-13(15-8-3-1-4-9(7-8)16(21)22)12-10(14(19)20)5-2-6-11(12)17(23)24/h1-7H,(H,15,18)(H,19,20)

InChI Key

NSJWVLQJKXAOES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.